(Trifluoromethyl)trimethylsilane
Description
Initial Synthesis by Ruppert (1984)
In 1984, Ingo Ruppert and his colleagues first reported the synthesis of (Trifluoromethyl)trimethylsilane. acs.org Their method involved the reaction of bromotrifluoromethane (B1217167) (CF3Br) with trimethylsilyl (B98337) chloride in the presence of a phosphorus(III) reagent which acted as a halogen acceptor. wikipedia.orgacs.org While groundbreaking, this initial approach had limitations that spurred further research into more practical synthetic routes. fluorine1.ru
Development of Improved Synthetic Methodologies (Prakash and Olah, Pawelke)
Recognizing the immense potential of TMSCF3, G. K. Surya Prakash and George A. Olah developed a more convenient method for its preparation. acs.org Their approach, reported in 1989, utilized fluoroform (CHF3) and did not require ozone-depleting reagents like CF3Br. acs.org This methodology, along with others, made TMSCF3 more readily available for widespread use. acs.org The work of Georg Pawelke also contributed to the development of trifluoromethylating agents. google.comacs.orged.ac.uk These improved synthetic methods were crucial for establishing TMSCF3 as a key reagent for introducing the CF3 group into a wide array of organic substrates. acs.org The reaction is typically initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJTNBSKNUMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338998 | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81290-20-2 | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trifluoromethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Transformations Involving Trifluoromethyl Trimethylsilane
Nucleophilic Trifluoromethylation Reactions Initiated by Anions
(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a cornerstone of modern organofluorine chemistry. sigmaaldrich.com It serves as a versatile and efficient source of the nucleophilic trifluoromethyl group for addition to a wide array of electrophiles. sigmaaldrich.comsemanticscholar.org The reagent itself is generally unreactive towards carbonyl compounds; its synthetic utility is unlocked upon activation by a nucleophilic initiator, typically an anion. semanticscholar.org This initiation generates a hypervalent silicon species or the trifluoromethide anion (CF₃⁻), which then engages in the key carbon-carbon bond-forming step. semanticscholar.orgnih.gov The most common activators are fluoride (B91410) ions, sourced from reagents like tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF). nih.govorganic-chemistry.org
The general mechanism for anion-initiated trifluoromethylation has been the subject of detailed investigation. nih.govst-andrews.ac.uknih.gov Studies suggest a complex pathway that can vary depending on the specific reagents, initiator, and reaction conditions. nih.govresearchgate.net A key aspect is the potential dichotomy between two reactive intermediates: a pentacoordinate siliconate complex, such as [Me₃Si(F)(CF₃)]⁻, and the "free" trifluoromethyl anion. nih.govst-andrews.ac.uk Kinetic and spectroscopic studies indicate that the reaction often proceeds via an anionic chain reaction where the product alkoxide and the CF₃⁻ anion can both act as chain carriers. nih.govnih.govresearchgate.net This overarching mechanism helps to explain the observed dependencies on initiator concentration, cation identity, and substrate-to-reagent ratios. nih.govnih.gov
The addition of the trifluoromethyl group to carbonyl compounds is one of the most significant applications of this compound. nih.govorganic-chemistry.org This reaction provides a direct and efficient route to trifluoromethylated alcohols, which are valuable building blocks in pharmaceuticals and materials science. sigmaaldrich.comorganic-chemistry.org The process is typically initiated by a catalytic amount of a fluoride source. organic-chemistry.org
The fluoride-induced trifluoromethylation of aldehydes and ketones using TMSCF₃ is a robust and widely adopted synthetic method. organic-chemistry.orgst-andrews.ac.uk First reported by Ruppert and later extensively developed by Prakash and Olah, the reaction proceeds under mild conditions, often at room temperature, using catalytic amounts of an initiator like TBAF in a solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.orgst-andrews.ac.uk The initial reaction yields a trimethylsilyl-protected trifluoromethyl carbinol, which is then hydrolyzed during aqueous workup to afford the final trifluoromethylated alcohol in high yields. organic-chemistry.orgresearchgate.net
The reaction is applicable to a broad range of substrates, including aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones. semanticscholar.orgorganic-chemistry.org Even sterically hindered ketones can be successfully trifluoromethylated, although they may require longer reaction times. organic-chemistry.org The selectivity of the reagent is also a key feature; for instance, in molecules containing both an aldehyde and a ketone, the aldehyde is preferentially attacked. researchgate.net
| Substrate | Initiator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | TBAF | THF | 90 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | TBAF | THF | 94 | organic-chemistry.org |
| Cyclohexanone | TBAF | THF | 85 | organic-chemistry.org |
| Acetophenone | TBAF | THF | 88 | organic-chemistry.org |
| 2-Naphthaldehyde | KF/TBAB | THF | 95 | researchgate.net |
| Estrone methyl ether | TBAF | THF | 70 | organic-chemistry.org |
While esters are generally less reactive than aldehydes or ketones, their direct conversion to trifluoromethyl ketones using TMSCF₃ has been successfully developed. nih.govnih.gov This transformation provides a valuable route to trifluoromethyl ketones, which are of significant interest as potential enzyme inhibitors and synthetic intermediates. nih.govorganic-chemistry.org The reaction is effectively catalyzed by cesium fluoride (CsF) at room temperature. nih.gov The process involves the nucleophilic addition of the trifluoromethyl group to the ester carbonyl, followed by elimination of the alkoxide to form the ketone. The initial product is a silyl (B83357) enol ether intermediate, which upon hydrolysis yields the desired trifluoromethyl ketone. nih.gov This method avoids the formation of double-addition products (tertiary alcohols), which can be a problem with other organometallic reagents. nih.gov The reaction works for a variety of aliphatic and alicyclic carboxylic esters. nih.gov
| Ester Substrate | Solvent | Yield of Ketone (%) | Reference |
|---|---|---|---|
| Methyl hexanoate | Benzonitrile | 75 | nih.gov |
| Ethyl cyclohexanecarboxylate | Benzonitrile | 80 | nih.govnih.gov |
| Methyl benzoate | Benzonitrile | 65 | nih.gov |
| γ-Butyrolactone | Benzonitrile | 72 | nih.gov |
The development of catalytic, enantioselective methods for the trifluoromethylation of carbonyls represents a significant advancement, providing access to chiral trifluoromethylated alcohols. acs.orgresearchgate.net These chiral molecules are highly sought after in medicinal chemistry. nih.govprinceton.edu The primary strategy involves the use of chiral catalysts that can create a stereochemically defined environment for the addition of the trifluoromethyl group to a prochiral carbonyl substrate. osaka-u.ac.jp
Chiral quaternary ammonium (B1175870) salts, particularly those derived from readily available natural products like Cinchona alkaloids, have emerged as powerful catalysts for asymmetric phase-transfer catalysis (PTC). alfachemic.comrsc.org In the context of trifluoromethylation, these salts function by forming a chiral ion pair with the fluoride anion initiator. nih.govosaka-u.ac.jp This chiral cationic catalyst transports the anion from a solid or aqueous phase into the organic reaction medium, where it activates the TMSCF₃. The chiral environment provided by the catalyst's framework then directs the subsequent nucleophilic attack of the trifluoromethyl group onto the carbonyl compound, inducing enantioselectivity. nih.gov The structure of the quaternary ammonium salt, including the substituents on the nitrogen atom and the counter-anion, can be modified to optimize reactivity and selectivity. osaka-u.ac.jpresearchgate.net
Among the various chiral scaffolds, derivatives of Cinchona alkaloids have proven to be exceptionally effective for the enantioselective trifluoromethylation of ketones. researchgate.netacs.orgosaka-u.ac.jp Seminal work in this area demonstrated that N-benzylated quaternary ammonium salts of cinchonine (B1669041) and cinchonidine (B190817) could catalyze the reaction, albeit with low to moderate enantioselectivities initially. acs.orgosaka-u.ac.jp
Significant progress was made with the development of catalyst systems that combine a Cinchona alkaloid-derived ammonium salt, such as an N-benzylcinchonidinium bromide, with a soluble fluoride source like tetramethylammonium (B1211777) fluoride (TMAF). sigmaaldrich.comacs.org This dual-catalyst system has been shown to be highly general and effective for the asymmetric trifluoromethylation of a wide range of aryl ketones, including those with enolizable protons. acs.org The reactions typically proceed in high yields and with excellent enantioselectivities. sigmaaldrich.comacs.org The success of these catalysts is attributed to the rigid structure of the Cinchona alkaloid framework, which creates a well-defined chiral pocket to control the facial selectivity of the trifluoromethyl addition. nih.gov
| Ketone Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | (DHQD)₂AQN-derived salt/TMAF | Toluene/CH₂Cl₂ | -60 | 87 | 85 | acs.org |
| 2'-Acetonaphthone | (DHQD)₂AQN-derived salt/TMAF | Toluene/CH₂Cl₂ | -60 | 95 | 93 | acs.org |
| 4'-Fluoroacetophenone | (DHQD)₂AQN-derived salt/TMAF | Toluene/CH₂Cl₂ | -60 | 90 | 92 | acs.org |
| 4'-Methoxyacetophenone | (DHQD)₂AQN-derived salt/TMAF | Toluene/CH₂Cl₂ | -60 | 89 | 88 | acs.org |
| Propiophenone | (DHQD)₂AQN-derived salt/TMAF | Toluene/CH₂Cl₂ | -80 | 98 | 87 | acs.org |
Anion-Initiated Trifluoromethylation of Carbonyl Compounds
Enantioselective Trifluoromethylation of Carbonyl Compounds
Diastereoselective Trifluoromethylation of α-Alkylated Dioxanones
The diastereoselective trifluoromethylation of α-alkylated dioxanones represents a significant advancement in stereoselective synthesis. This method, reported by Dieter Enders, allows for the creation of 2-trifluoromethyl-1,2,3-triols with high diastereomeric and enantiomeric excesses. sigmaaldrich.com The reaction proceeds in good yields, and the acetonide group can be readily removed post-reaction. sigmaaldrich.com This approach provides a valuable route to chiral trifluoromethylated building blocks. sigmaaldrich.com
| Substrate | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield |
| α-Alkylated Dioxanone | High | High | Good |
Anion-Initiated Trifluoromethylation of Imines and Aldimines
Anion-initiated trifluoromethylation of imines and aldimines using this compound is a versatile method for synthesizing α-trifluoromethyl amines. acs.orgorganic-chemistry.org The reaction mechanism involves the generation of a trifluoromethide anion (CF₃⁻) or a related pentacoordinate siliconate intermediate, which then attacks the imine carbon. wikipedia.orgnih.govacs.orgacs.org
The reaction can be initiated by various fluoride sources, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), or even by fluoride-free methods. sigmaaldrich.comorganic-chemistry.org The scope of this reaction is broad, encompassing aromatic, aliphatic, and α,β-unsaturated sulfonaldimines, which are converted to their corresponding sulfonamides in good to excellent yields. organic-chemistry.org However, the reaction with enolizable imines can be challenging. researchgate.net
A general mechanism for the anion-initiated trifluoromethylation involves an anionic chain reaction where the product alkoxide and the CF₃⁻ anion act as chain carriers. nih.govst-andrews.ac.uk The reaction conditions, including the choice of initiator and solvent, can significantly influence the reaction rate and yield. nih.govst-andrews.ac.uk For instance, the use of tetramethylammonium fluoride (TMAF) has been shown to be effective for the trifluoromethylation of α-amino N-tert-butanesulfinimines. acs.org
Trifluoromethylation of Heteroatoms (Sulfur, Selenium, Phosphorus, Boron, Iodine, Bismuth)
This compound is not only effective for C-trifluoromethylation but has also been successfully employed for the trifluoromethylation of various heteroatoms. This includes sulfur, selenium, phosphorus, boron, iodine, and bismuth. nih.govacs.org The reaction provides a direct method for the synthesis of compounds containing CF₃-heteroatom bonds, which are of increasing interest in medicinal and materials chemistry. nih.govacs.orgchemrxiv.org The development of oxidative trifluoromethylation reactions has further expanded the scope, allowing for the trifluoromethylation of H-phosphonates to form P-CF₃ bonds. nih.gov
Stereoselective Nucleophilic Trifluoromethylation Strategies
Achieving stereoselectivity in nucleophilic trifluoromethylation reactions is a significant challenge due to the high reactivity of the trifluoromethyl anion. acs.org However, several successful strategies have been developed using this compound.
Preparation of Trifluoromethylated Vicinal Diamines
A notable application of stereoselective nucleophilic trifluoromethylation is the synthesis of trifluoromethylated vicinal diamines. acs.orgresearchgate.netnih.gov This has been achieved by the trifluoromethylation of α-amino N-tert-butanesulfinimines. acs.orgnih.gov These imines, prepared from α-amino acids without racemization, react with this compound in the presence of tetramethylammonium fluoride (TMAF) to yield the corresponding vicinal ethylenediamine (B42938) derivatives. acs.orgnih.govcapes.gov.br For imines derived from L-amino acids, this reaction proceeds with high diastereoselectivity, often yielding a single diastereomer in excellent yield. acs.orgnih.govcapes.gov.br
| Imine Substrate (from L-amino acid) | Diastereoselectivity | Yield |
| α-Amino N-tert-butanesulfinimine | >99:01 | Good to Excellent |
Transannular Cyclization for Hemiacetal Formation
In specific cases, the nucleophilic trifluoromethylation of dicarbonyl compounds with this compound can lead to transannular cyclization, resulting in the formation of hemiacetals. One such example is the reaction with pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, which, in the presence of cesium fluoride, yields a trifluoromethylated O-silylated product. Subsequent acidic hydrolysis leads to an oxahexacyclic (O-bridged) product due to transannular cyclization. researchgate.net
Trifluoromethylation Without Fluoride Anions (e.g., DMSO/Molecular Sieves)
While fluoride anions are common initiators for trifluoromethylation with this compound, alternative fluoride-free methods have been developed. A notable example is the use of a combination of dimethyl sulfoxide (B87167) (DMSO) and 4 Å molecular sieves. researchgate.net This system effectively promotes the nucleophilic addition of the trifluoromethyl group to a diverse range of carbonyl compounds, affording the corresponding trifluoromethylated adducts in high yields. researchgate.net This method avoids the use of strongly basic fluoride sources, which can be advantageous for sensitive substrates. researchgate.net
Effect of Initiators and Counter-Cations on Reaction Kinetics
The transfer of a trifluoromethyl (CF3) group from this compound (TMSCF3) to a substrate is a critical process in the synthesis of many valuable organofluorine compounds. nih.gov This reaction is not spontaneous and requires an initiator to activate the TMSCF3. The choice of initiator and the associated counter-cation can have a profound impact on the reaction kinetics, with some reactions completing in milliseconds and others taking hours or even failing to reach completion. nih.govacs.org The kinetics are further complicated by the presence of trace amounts of exogenous inhibitors in the TMSCF3 reagent, which can vary between batches and suppliers. nih.govacs.orgresearchgate.net
A general mechanistic framework suggests that the reaction proceeds via an anionic chain reaction where both the product alkoxide and the trifluoromethyl anion (CF3-) act as chain carriers. nih.govacs.org A key feature of this mechanism is that pentacoordinate siliconate intermediates, formed by the initiator's interaction with TMSCF3, are unable to directly transfer the CF3- group as a nucleophile. nih.goved.ac.uk This nuanced mechanism explains why the reaction rate is dependent on several factors, including the initial concentration of the initiator anion, the identity of the counter-cation, the specific TMSCF3 reagent used, and the ratio of the carbonyl substrate to the TMSCF3 reagent. nih.goved.ac.uk
Fluoride Sources (KF, TBAF, CsF)
Fluoride ions are the most common initiators for trifluoromethylation reactions using TMSCF3. The choice of the fluoride source, which dictates the nature of the counter-cation (e.g., K+, Cs+, [NBu4]+), significantly influences the reaction's progress.
Potassium Fluoride (KF): As a solid, KF has limited solubility in many organic solvents, which can lead to slower reaction rates. nih.govacs.orgst-andrews.ac.uk Its effectiveness is often dependent on factors like particle size and surface area.
Tetrabutylammonium Fluoride (TBAF): TBAF is a soluble fluoride source that generally leads to faster reactions compared to KF. nih.govacs.orgst-andrews.ac.uk However, commercial TBAF solutions often contain water, which can lead to the formation of fluoroform (CF3H) as a byproduct and can affect the reproducibility of kinetic data. nih.govacs.orged.ac.uk To address this, anhydrous versions of TBAF or alternative soluble fluoride sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) are sometimes used to obtain more consistent results. nih.govacs.orged.ac.uk
Cesium Fluoride (CsF): Cesium fluoride, often used with crown ethers like organic-chemistry.orgcrown-5 to enhance its solubility and generate "naked" fluoride ions, is a highly effective initiator. researchgate.netnih.gov The "naked" fluoride readily reacts with TMSCF3 to form the highly reactive bis(trifluoromethyl)trimethylsiliconate anion, [Me3Si(CF3)2]-. researchgate.netnih.gov This species can then participate in the trifluoromethylation reaction. Studies have shown that at low temperatures (around +5 °C), the formation of this siliconate is the main process. researchgate.netnih.gov As the temperature increases, further reactions can occur. researchgate.netnih.gov
The reactivity of these fluoride sources is also influenced by the counter-cation. For instance, reactions initiated with lithium (Li+) and sodium (Na+) salts have been observed to stall before completion and exhibit poor reproducibility. nih.gov In contrast, potassium (K+) and cesium (Cs+) phenoxides (KOPh and CsOPh) initiate the reaction at very low concentrations without a noticeable induction period and proceed to completion with reproducible kinetics. nih.govacs.org
Non-Fluoride Initiators (e.g., KOtBu)
While fluoride ions are the most common choice, other strong bases can also initiate the trifluoromethylation reaction. Potassium tert-butoxide (KOtBu) is a notable example of a non-fluoride initiator. Its strong basicity allows it to activate the TMSCF3, likely through a similar mechanism involving the formation of a pentacoordinate siliconate intermediate. The use of non-fluoride initiators can be advantageous in situations where fluoride sensitivity is a concern or to explore different reaction pathways and selectivities.
Influence of Exogenous Inhibitors
The kinetics of trifluoromethylation reactions with TMSCF3 are significantly impacted by the presence of trace amounts of unidentified exogenous inhibitors within the TMSCF3 reagent itself. nih.govacs.org The concentration and identity of these inhibitors can vary considerably between different batches and suppliers of TMSCF3, leading to inconsistencies in reaction rates and outcomes. nih.govacs.orgresearchgate.net These inhibitors can complicate kinetic analyses and may cause reactions to proceed slowly or stall before all the starting material is consumed. nih.govacs.org The presence of these inhibitors is often indicated by complex kinetic profiles, and their effects must be considered when studying the reaction mechanism and optimizing reaction conditions. nih.govacs.org
Metal-Catalyzed Trifluoromethylation Reactions Utilizing this compound
Metal-catalyzed reactions provide a powerful alternative to anion-initiated methods for trifluoromethylation. These reactions often proceed through different mechanistic pathways, offering unique reactivity and selectivity. Copper-based catalysts have emerged as particularly effective for a variety of trifluoromethylation reactions using TMSCF3.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods have expanded the scope of trifluoromethylation, enabling the formation of C-CF3 bonds with a wide range of substrates. nih.gov These reactions can proceed via nucleophilic, electrophilic, or radical pathways, depending on the specific copper catalyst, ligands, and reaction conditions employed. nih.gov The use of copper is advantageous due to its relatively low cost and high efficiency. nih.gov
Oxidative Trifluoromethylation of Terminal Alkynes and Heteroarenes
An important application of copper catalysis with TMSCF3 is the oxidative trifluoromethylation of terminal alkynes and heteroarenes. This method allows for the direct introduction of a trifluoromethyl group into these important structural motifs.
An efficient copper-mediated aerobic oxidative trifluoromethylation of terminal alkynes using TMSCF3 has been developed. acs.orgnih.gov This reaction tolerates a variety of functional groups and is effective for both aromatic and aliphatic alkynes, providing a straightforward route to trifluoromethylated acetylenes. acs.orgnih.gov The process can be run under catalytic conditions by slowly adding both the alkyne substrate and a portion of the TMSCF3 to the reaction mixture using a syringe pump. organic-chemistry.orgnih.govacs.org This technique helps to maintain a low concentration of the active copper species and minimize side reactions. A proposed mechanism involves the formation of a CuCF3 species, which then undergoes transmetalation with the terminal alkyne. acs.org The resulting copper-alkynyl-trifluoromethyl intermediate is then oxidized, leading to reductive elimination of the trifluoromethylated alkyne and regeneration of the copper catalyst. acs.org
This copper-catalyzed oxidative approach has also been successfully applied to the trifluoromethylation of various heteroarenes. acs.org For instance, in the presence of a copper(II) acetate (B1210297) catalyst, a 1,10-phenanthroline (B135089) ligand, and co-bases, 1,3,4-oxadiazoles can be efficiently trifluoromethylated with TMSCF3 using either air or di-tert-butyl peroxide as the oxidant. acs.org Similarly, indoles can be directly trifluoromethylated using a copper(II) hydroxide (B78521) catalyst and silver(I) carbonate as the oxidant. acs.org These methods provide access to a range of trifluoromethylated heteroarenes, which are valuable in pharmaceutical and agrochemical research. acs.org
Table 1: Initiators and their Effects on Trifluoromethylation Reactions with TMSCF3
| Initiator | Counter-Cation | Key Characteristics |
| KF | K+ | Solid, limited solubility, slower reaction rates. nih.govacs.orgst-andrews.ac.uk |
| TBAF | [NBu4]+ | Soluble, faster reactions, but can contain water affecting reproducibility. nih.govacs.orged.ac.ukst-andrews.ac.uk |
| CsF | Cs+ | Highly effective, especially with crown ethers to generate "naked" fluoride. researchgate.netnih.gov |
| KOtBu | K+ | Strong, non-fluoride base initiator. |
Table 2: Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes - Selected Examples
| Alkyne Substrate | Catalyst System | Oxidant | Yield (%) |
| Phenylacetylene | CuI | Air | 81 acs.org |
| 4-Ethynyltoluene | CuI | Air | 85 acs.org |
| 4-Methoxyphenylacetylene | CuI | Air | 83 acs.org |
| 1-Octyne | CuI | Air | 72 acs.org |
| 4-Nitrophenylacetylene | Cu(OAc)2 | Air | 74 acs.org |
Oxidative Trifluoromethylation of Boronic Acids
A significant advancement in the synthesis of trifluoromethylated arenes and alkenes involves the copper-mediated oxidative cross-coupling of aryl- and alkenylboronic acids with this compound (TMSCF3). nih.govacs.org This method is notable for its mild reaction conditions and broad functional group tolerance, making it applicable to complex and highly functionalized organic molecules. nih.govacs.org The process allows for the efficient preparation of a wide array of trifluoromethylated compounds. nih.govacs.org
An efficient copper-catalyzed version of this oxidative trifluoromethylation has also been developed. nih.govacs.org The catalytic protocol is effectively achieved by the slow addition of both the substrate and a portion of TMSCF3 to the reaction mixture using a syringe pump. nih.govacs.org This technique has been successfully applied to both terminal alkynes and a range of aryl boronic acids. nih.govacs.org The yields of the desired trifluoromethylated aromatics are comparable to those obtained under stoichiometric copper reaction conditions. acs.org The method is suitable for both electron-rich and electron-poor aryl boronic acids. acs.org
Table 1: Copper-Catalyzed Oxidative Trifluoromethylation of Aryl Boronic Acids with TMSCF3
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzotrifluoride | 81 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxybenzotrifluoride | 75 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorobenzotrifluoride | 78 |
| 4 | 3-Nitrophenylboronic acid | 3-Nitrobenzotrifluoride | 65 |
| 5 | Naphthalen-2-ylboronic acid | 2-(Trifluoromethyl)naphthalene | 72 |
Data compiled from studies on copper-catalyzed trifluoromethylation. Yields are representative and may vary based on specific reaction conditions.
Trifluoromethylation of Aromatic Iodides
The trifluoromethylation of aromatic iodides using this compound can be efficiently achieved through copper catalysis. organic-chemistry.org A key challenge in this transformation is the rapid decomposition of the in situ generated trifluoromethyl anion. organic-chemistry.org To address this, the addition of a borate (B1201080), such as trimethylborate, has been shown to be effective. organic-chemistry.org The borate is proposed to anchor the trifluoromethyl anion, thereby suppressing its decomposition and facilitating the desired cross-coupling reaction. organic-chemistry.org This method provides a practical route to a variety of benzotrifluorides from readily available aryl iodides. organic-chemistry.org
Gem-bis(trifluoromethyl)olefination of α-Diazo Esters
A novel copper-catalyzed gem-bis(trifluoromethyl)olefination of α-diazo esters has been developed, utilizing this compound as the exclusive fluorocarbon source. nih.gov This reaction offers an effective method for accessing gem-bis(trifluoromethyl)alkenes. nih.gov The proposed mechanism for this unprecedented olefination involves a carbene migratory insertion into a "CuCF3" species, which generates an α-CF3-substituted organocopper intermediate. nih.gov This intermediate then undergoes β-fluoride elimination followed by two consecutive addition-elimination sequences to yield the final product. nih.gov A critical aspect of this one-pot C1-to-C3 synthetic protocol is the controlled double trifluoromethylation of the gem-difluoroalkene intermediates, avoiding single or triple trifluoromethylation. nih.gov The reaction demonstrates good tolerance for various functional groups on the α-diazo esters, including those bearing alkenes, naphthalene, and thiophene (B33073) rings.
Palladium-Catalyzed Trifluoromethylation
Trifluoromethylation of Aryl Halides and Vinyl Sulfonates
Palladium catalysis offers a powerful tool for the trifluoromethylation of various organic electrophiles. A method for the palladium-catalyzed trifluoromethylation of aryl chlorides has been developed that proceeds under mild conditions. mit.edu This process is compatible with a wide range of substrates, including heterocycles, and tolerates numerous functional groups such as esters, amides, ethers, acetals, and nitriles. mit.edu
In addition to aryl halides, vinyl sulfonates have been successfully employed as substrates for palladium-catalyzed trifluoromethylation. Specifically, a method for the trifluoromethylation of cyclohexenyl triflates and nonaflates has been established. nih.govnih.gov This reaction proceeds under mild conditions using a catalyst system composed of a palladium source, such as Pd(dba)2 or [(allyl)PdCl]2, and the monodentate biaryl phosphine (B1218219) ligand tBuXPhos. nih.govnih.gov The trifluoromethyl anion equivalent for this process is generated in situ from this compound in the presence of an activator like potassium fluoride. nih.govnih.gov
Table 2: Palladium-Catalyzed Trifluoromethylation of Cyclohexenyl Sulfonates
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Cyclohexenyl triflate | 1-(Trifluoromethyl)cyclohexene | 78 |
| 2 | 4-tert-Butyl-1-cyclohexenyl triflate | 4-tert-Butyl-1-(trifluoromethyl)cyclohexene | 85 |
| 3 | 1-Cyclohexenyl nonaflate | 1-(Trifluoromethyl)cyclohexene | 75 |
| 4 | 4-Phenyl-1-cyclohexenyl triflate | 4-Phenyl-1-(trifluoromethyl)cyclohexene | 72 |
Data compiled from studies on the palladium-catalyzed trifluoromethylation of vinyl sulfonates. Yields are representative and may vary based on specific reaction conditions.
Intermolecular Oxidative Aryltrifluoromethylation of Activated Alkenes
The intermolecular oxidative aryltrifluoromethylation of activated alkenes represents a valuable transformation for the synthesis of complex molecules. While specific examples directly employing this compound in a palladium-catalyzed intermolecular oxidative aryltrifluoromethylation of activated alkenes are less common in the initial search results, the general principles of palladium-catalyzed difunctionalization of alkenes are well-established. These reactions typically involve the formation of two new bonds across a carbon-carbon double bond in a single operation.
Silver-Mediated/Catalyzed Trifluoromethylation
C-H Trifluoromethylation of Aromatic Substrates
The direct trifluoromethylation of aromatic C-H bonds represents a highly desirable transformation in organic synthesis, offering a more efficient alternative to methods requiring pre-functionalized starting materials. Silver-mediated protocols utilizing this compound (TMSCF3) have emerged as a viable approach for this purpose. nih.govnih.gov
Research has demonstrated that the combination of a silver salt, such as silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), with potassium fluoride (KF) and TMSCF3 can effectively trifluoromethylate a range of aromatic substrates under relatively mild conditions. nih.gov The reaction is proposed to proceed through the in-situ formation of a silver trifluoride (AgCF3) intermediate. nih.govnih.gov This species is then capable of engaging in the C-H functionalization of arenes.
The scope of this transformation has been explored with various aromatic compounds. Arenes bearing electron-donating groups, such as alkyl and alkoxy substituents, have been shown to react in good to excellent yields. nih.gov The reaction often exhibits a modest preference for trifluoromethylation at the ortho and para positions of these activated rings. Furthermore, heteroaromatic compounds, including N-methyl pyrrole, thiophene, and caffeine, have proven to be suitable substrates for this silver-mediated C-H trifluoromethylation, proceeding with moderate to excellent site selectivity. nih.gov
Table 1: Silver-Mediated C-H Trifluoromethylation of Various Arenes
| Entry | Arene Substrate | Yield (%) |
|---|---|---|
| 1 | Toluene | Good |
| 2 | Anisole | Good |
| 3 | N-methyl pyrrole | Moderate-Excellent |
| 4 | Thiophene | Moderate-Excellent |
| 5 | Caffeine | Moderate-Excellent |
Data compiled from research on silver-mediated trifluoromethylation. nih.gov
Rhodium-Catalyzed Trifluoromethylation (e.g., Carbenoid Addition)
Rhodium catalysis offers a powerful platform for the construction of carbon-carbon and carbon-heteroatom bonds, and its application in trifluoromethylation reactions has garnered significant attention. Specifically, rhodium-catalyzed carbenoid addition reactions provide a pathway to trifluoromethyl-substituted compounds. These reactions often involve the generation of a rhodium-carbene intermediate that can then participate in various transformations.
One notable application is the rhodium(III)-catalyzed C2-selective carbenoid functionalization of indoles. rsc.org This method utilizes an α-diazotized Meldrum's acid to generate the rhodium carbenoid, which then selectively inserts at the C2 position of the indole (B1671886) ring. rsc.org While this specific example focuses on the introduction of an acetate group, the underlying principle of rhodium-catalyzed carbenoid insertion is applicable to the formation of C-CF3 bonds.
Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of trifluoromethyl-containing five-membered rings through C(sp³)–H bond insertion. alfa-chemistry.com This approach demonstrates good site, diastereo-, and enantioselectivity, highlighting the control achievable with rhodium catalysis. alfa-chemistry.com The development of rhodium(II)-catalyzed formal [3+2] cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles also showcases the versatility of rhodium carbenoid chemistry in synthesizing complex nitrogen-containing heterocycles, a strategy that can be adapted for the incorporation of trifluoromethyl groups. acs.org
Organocatalytic Trifluoromethylation with this compound
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. In the context of trifluoromethylation with TMSCF3, various organocatalytic systems have been developed to achieve high efficiency and enantioselectivity.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have proven to be effective catalysts for the trifluoromethylation of carbonyl compounds using TMSCF3. nih.govacs.org This method is notable for its mild reaction conditions, typically proceeding at room temperature with low catalyst loadings (0.5–1 mol%). acs.org Both enolizable and non-enolizable aldehydes, as well as α-keto esters, undergo facile trifluoromethylation to afford the corresponding CF3-substituted alcohols in good yields. acs.org
A key advantage of NHC catalysis is the ability to achieve selective trifluoromethylation of aldehydes in the presence of ketones, owing to the significant reactivity difference between the two carbonyl functionalities. acs.org This chemoselectivity, coupled with the operational simplicity and tolerance for a variety of functional groups, makes NHC-catalyzed trifluoromethylation a valuable synthetic tool. acs.org
Table 2: NHC-Catalyzed Trifluoromethylation of Carbonyl Compounds
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 1 | 95 |
| 2 | p-Anisaldehyde | 1 | 92 |
| 3 | Cinnamaldehyde | 1 | 85 |
| 4 | Ethyl benzoylformate | 1 | 90 |
| 5 | p-Acetyl benzaldehyde | 10 (of NHC 3) | 75 (selective for aldehyde) |
Data represents a selection of results from studies on NHC-catalyzed trifluoromethylation. acs.org
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
A significant advancement in asymmetric trifluoromethylation has been the development of a dual catalytic system that merges photoredox catalysis with organocatalysis. This strategy has been successfully applied to the enantioselective α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.orgcapes.gov.brnih.gov
The process involves the use of a chiral imidazolidinone catalyst, which reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.govorganic-chemistry.org Concurrently, a photoredox catalyst, typically an iridium complex, is excited by visible light and facilitates the generation of a trifluoromethyl radical from a suitable precursor. nih.govorganic-chemistry.org This electrophilic radical then adds to the enamine in a highly stereocontrolled manner, dictated by the chiral organocatalyst. nih.gov
This dual catalytic approach has demonstrated high efficiency and excellent enantioselectivity (often up to 99% ee) for a broad range of aldehydes. organic-chemistry.org The resulting α-trifluoromethyl aldehydes are versatile building blocks that can be converted into other valuable enantioenriched trifluoromethylated compounds. capes.gov.brnih.gov
Table 3: Enantioselective α-Trifluoromethylation of Aldehydes
| Entry | Aldehyde Substrate | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|
| 1 | Octanal | 97 | 85 |
| 2 | Hydrocinnamaldehyde | 99 | 80 |
| 3 | Cyclohexanecarboxaldehyde | 98 | 82 |
| 4 | Benzaldehyde | 90 | 75 |
Representative data from studies on photoredox organocatalysis for aldehyde trifluoromethylation. organic-chemistry.org
Lewis Base Catalysis (e.g., Lithium Acetate or Benzoate)
Lewis bases can also serve as effective catalysts for the trifluoromethylation of electrophiles with TMSCF3. Research has shown that simple and readily available Lewis bases, such as lithium acetate (AcOLi) or lithium benzoate, can catalyze the trifluoromethylation of aldimines. oup.comoup.com
In this reaction, the Lewis base is thought to activate the carbon-silicon bond of TMSCF3, facilitating the transfer of the trifluoromethyl group to the electrophilic imine carbon. oup.com The reaction proceeds smoothly under mild conditions to afford the corresponding trifluoromethylated adducts in good yields. oup.com The effectiveness of the catalysis is dependent on the nature of the Lewis base and the electrophilicity of the imine substrate. For instance, N-sulfonylimines and N-phosphinoylimines are good substrates, while less electrophilic imines like N-phenylaldimine are unreactive under these conditions. oup.com
Table 4: Lewis Base-Catalyzed Trifluoromethylation of Aldimines
| Entry | Aldimine Substrate | Catalyst (10 mol%) | Yield (%) |
|---|---|---|---|
| 1 | N-Tosylbenzaldimine | Lithium acetate | 85 |
| 2 | N-Tosyl-p-methoxybenzaldimine | Lithium acetate | 90 |
| 3 | N-Diphenylphosphinoylbenzaldimine | Lithium acetate | 88 |
| 4 | N-Tosylbenzaldimine | Lithium benzoate | 82 |
Data compiled from studies on Lewis base-catalyzed trifluoromethylation of aldimines. oup.com
Generation and Reactivity of Difluorocarbene from this compound
This compound (TMSCF3), widely recognized as a nucleophilic trifluoromethylating agent, also serves as a potent precursor for difluorocarbene (:CF2). cas.cnnih.govacs.org The generation of this highly reactive intermediate from TMSCF3 is typically initiated by a fluoride source or other suitable activators. The decomposition of the trifluoromethyl anion, formed from TMSCF3, into difluorocarbene and a fluoride ion is a key step in this process. cas.cn This transformation enables TMSCF3 to be used in [2+1] cycloaddition reactions with various unsaturated systems. cas.cn
A primary application of difluorocarbene generated from TMSCF3 is the difluorocyclopropanation of alkenes and alkynes, yielding valuable gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnorganic-chemistry.orgnih.gov These products are significant in organofluorine chemistry as the difluoromethylene group can act as a bioisostere for an oxygen atom and can alter the reactivity and biological properties of molecules. cas.cn
The reaction can be effectively promoted by initiators like NaI at elevated temperatures or by nonmetallic fluoride sources like TBAT at lower temperatures. cas.cn The use of NaI is crucial for promoting the [2+1] cycloaddition with both alkenes and alkynes, often requiring temperatures around 65°C or higher. cas.cn Continuous flow technology has emerged as a highly efficient method for this transformation, allowing for controlled generation of difluorocarbene from TMSCF3 and catalytic NaI. organic-chemistry.orgnih.gov This technique facilitates reactions with a broad range of alkenes and alkynes, achieving high yields in short residence times (e.g., 10 minutes) and enabling safer, scalable production. organic-chemistry.orgnih.gov
The substrate scope is broad, encompassing both electron-rich and electron-deficient alkenes and various alkynes. cas.cnorganic-chemistry.org Functional groups such as esters and alcohols are generally well-tolerated under these conditions. organic-chemistry.org
Table 1: NaI-Catalyzed Difluorocyclopropanation of Alkenes in Continuous Flow organic-chemistry.org Reaction Conditions: Alkene (1.0 M in THF), TMSCF3 (1.5 equiv), NaI (0.2 equiv), 10 min residence time at 70°C.
| Entry | Alkene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 91 |
| 2 | 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 99 |
| 3 | 4-Methoxystyrene | 1,1-difluoro-2-(4-methoxyphenyl)cyclopropane | 95 |
| 4 | 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 81 |
| Entry | Alkyne Substrate | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | 110 | 2 | 1,1-difluoro-2-phenylcyclopropene | 81 |
| 2 | 1-Octyne | 110 | 2 | 1,1-difluoro-2-hexylcyclopropene | 68 |
| 3 | 4-Phenyl-1-butyne | 110 | 2 | 1,1-difluoro-2-(2-phenylethyl)cyclopropene | 75 |
| 4 | Tetradec-5-yne | 80 | 2 | 1,1-difluoro-2,3-dibutylcyclopropene | 99 |
This compound (TMSCF3) is one of several reagents used to generate difluorocarbene, and its properties offer distinct advantages and disadvantages compared to others. Historically, many difluorocarbene precursors suffered from being ozone-depleting substances, difficult to handle, or requiring harsh reaction conditions. sioc.ac.cn
Compared to reagents like sodium chlorodifluoroacetate (ClCF2CO2Na), which requires high temperatures for decarboxylation to generate :CF2, TMSCF3 offers milder generation conditions, especially when initiated with nonmetallic fluorides at low temperatures. cas.cn This can be crucial for the synthesis of thermally unstable products. cas.cn
Another common precursor is (bromodifluoromethyl)phenylmercury (PhHgCF2Br), which is highly effective but suffers from the extreme toxicity of mercury compounds. TMSCF3 provides a much safer, non-metallic alternative. While reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) have also been developed, TMSCF3's unique activation via fluoride-induced decomposition provides a different mechanistic pathway and set of compatible reaction conditions. sioc.ac.cn The in-situ generation of TFE from a mixture of NaI and TMSCF3, while often a side reaction, has also been noted as a potential way to access this gaseous feedstock in academic labs where its transport is prohibited. sioc.ac.cn The reactivity of difluorocarbene can be unpredictable as it depends on the specific generation conditions of the precursor, making the development of versatile reagents like TMSCF3 highly valuable. sioc.ac.cn
Deoxygenative Trifluoromethylation and Silylation Reactions
Beyond its role as a difluorocarbene precursor, this compound is a powerful trifluoromethylating agent. figshare.comacs.org A novel and distinct reactivity pattern involves the simultaneous incorporation of both the trifluoromethyl (CF3) and the trimethylsilyl (B98337) (TMS) groups from the reagent into a single molecule. figshare.comacs.org
An unprecedented deoxygenative difunctionalization of amides using TMSCF3 has been developed, promoted by a samarium diiodide/samarium (SmI2/Sm) system. figshare.comacs.org In this reaction, the amide's carbonyl oxygen is removed and replaced by both a CF3 group and a TMS group on the same carbon atom. figshare.comacs.org This process efficiently yields α-silyl-α-trifluoromethyl amines, a class of compounds not previously accessible through this method. figshare.comacs.org This transformation represents a significant advance in making full use of the TMSCF3 reagent, as both fragments are productively incorporated. figshare.comacs.org Furthermore, the resulting silyl group can be subsequently transformed into other functional groups, opening new synthetic routes to α-quaternary α-CF3-amines. figshare.comacs.org
Table 3: Deoxygenative Trifluoromethylation/Silylation of Amides acs.org Reaction Conditions: Amide, TMSCF3, SmI2/Sm.
| Entry | Amide Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | N-benzyl-N-methylbenzamide | N-((1-(trimethylsilyl)-2,2,2-trifluoro-1-phenylethyl))benzenemethanamine | 88 |
| 2 | N,N-dibenzylbenzamide | N-benzyl-1-(N-benzyl-N-((trimethylsilyl)methyl)amino)-2,2,2-trifluoro-1-phenylethan-1-amine | 91 |
| 3 | 1-(4-chlorophenyl)-N,N-dimethylmethanamide | 4-chloro-N,N-dimethyl-1-(trimethylsilyl)-2,2,2-trifluoroethan-1-amine | 72 |
Iii. Mechanistic Investigations and Theoretical Studies of Trifluoromethyl Trimethylsilane Reactivity
Anion-Initiated Trifluoromethylation Mechanisms
The reaction is typically initiated by a catalytic amount of a nucleophilic activator, such as a fluoride (B91410) salt or an alkoxide. st-andrews.ac.uk Early mechanistic proposals suggested a termolecular anionic chain reaction. nih.gov However, extensive research has revealed a more nuanced and complex mechanistic landscape.
A central debate in the mechanism of TMS-CF3 mediated trifluoromethylation has been the "siliconate–carbanion dichotomy". acs.org This dichotomy questions whether the active trifluoromethylating species is a pentacoordinate siliconate intermediate that directly delivers the CF3 group, or a "free" trifluoromethide anion (CF3-). acs.orgnih.gov
Initial theories proposed a two-step process where a pentacoordinate alkoxy-siliconate intermediate delivers the CF3 group to the carbonyl substrate. nih.gov However, detailed kinetic studies, employing techniques like stopped-flow NMR and IR spectroscopy, have provided compelling evidence against the direct role of these siliconates in the trifluoromethyl transfer step. st-andrews.ac.uked.ac.uk These investigations have demonstrated that while pentacoordinate siliconate intermediates are indeed formed, they are not competent to directly transfer a CF3 group as a nucleophile. nih.govnih.govmanchester.ac.uk Instead, the reaction is now understood to proceed predominantly through a carbanion pathway, where the trifluoromethide anion is the key nucleophilic species. st-andrews.ac.uk
The overarching mechanism clarifies that the turnover rate of the reaction is dependent on several factors, including the initial concentration of the initiator, the identity of the counter-ion, the specific R3SiCF3 reagent used, and the ratio of the carbonyl substrate to the TMS-CF3 reagent. nih.govnih.goved.ac.uk This complex interplay of factors is rationalized by a mechanism where the pentacoordinate siliconate intermediates are unable to directly transfer the trifluoromethyl group. nih.govnih.gov
| Mechanistic Feature | Siliconate Pathway (Initially Proposed) | Carbanion Pathway (Current Understanding) |
| Active Species | Pentacoordinate siliconate | Trifluoromethide anion (CF3-) |
| CF3 Transfer | Direct transfer from siliconate | Nucleophilic attack by CF3- |
| Role of Siliconate | Direct trifluoromethylating agent | Reservoir for CF3- |
The trifluoromethide anion (CF3-), once considered a transient and elusive species, is now recognized as the pivotal intermediate in nucleophilic trifluoromethylation reactions. researchgate.netresearchgate.net Groundbreaking work by Prakash and co-workers led to the successful generation and characterization of the CF3- anion at low temperatures using [K(18-crown-6)]+ as a countercation. researchgate.netresearchgate.netwikipedia.org
The stability and reactivity of these siliconate intermediates are influenced by the nature of the cation and the silyl (B83357) group. nih.gov For instance, the use of bulkier silyl groups, like in triisopropylsilyl-CF3 (TIPSCF3), can alter the equilibrium and the subsequent reactivity. nih.gov The inability of these pentacoordinate siliconates to directly transfer a CF3- anion is a critical finding that has reshaped the understanding of the reaction mechanism. nih.govnih.govmanchester.ac.uk
A significant competing pathway in the trifluoromethylation of enolizable ketones is the formation of silyl enol ethers. st-andrews.ac.uknih.govnih.gov This side reaction involves the protonation of the trifluoromethide anion by the α-proton of the ketone, leading to the formation of fluoroform (CF3H) and the corresponding enolate, which is then trapped by the silylating agent. st-andrews.ac.uknih.govnih.gov
The extent of silyl enol ether formation is dependent on the reaction conditions, including the nature of the cation and the steric bulk of the silyl group on the reagent. nih.gov For example, with TMS-CF3, the formation of silyl enol ether is generally a minor pathway, but with the bulkier TIPSCF3, it can become a major product. nih.gov
The kinetics of anion-initiated trifluoromethylation can be complex, exhibiting phenomena such as autoinhibition and autoacceleration. acs.org Some reactions are observed to stall before completion, suggesting the presence of inhibitory effects. st-andrews.ac.uknih.govnih.govresearchgate.net These inhibitions can be caused by trace impurities in the TMS-CF3 reagent, which can vary between batches and suppliers. st-andrews.ac.uknih.govnih.goved.ac.ukresearchgate.net Deliberate exposure to air can also lead to complete inhibition of the reaction, likely due to the reaction of the active anionic species with carbon dioxide to form unreactive trifluoroacetate. acs.org
Conversely, the product alkoxide can act as a chain carrier, which can lead to an increase in the reaction rate as the reaction progresses, a phenomenon that can be described as autoacceleration. nih.govnih.govresearchgate.net The turnover rate is thus influenced by a delicate balance of these activating and deactivating pathways.
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) calculations have been an indispensable tool in unraveling the mechanistic intricacies of TMS-CF3 reactivity. ed.ac.uknih.govimperial.ac.uk DFT studies have been instrumental in corroborating experimental findings and providing deeper insights into the structures and energies of transient intermediates and transition states. ed.ac.ukresearchgate.netrsc.org
DFT calculations have been used to:
Investigate the siliconate-carbanion dichotomy, providing theoretical support for the carbanion pathway being energetically more favorable. ed.ac.uk
Model the structure and stability of pentacoordinate siliconate intermediates. nih.gov
Analyze the reaction pathways for both the desired trifluoromethylation and the competing silyl enol ether formation. nih.gov
Study the influence of different cations and silyl groups on the reaction mechanism. nih.gov
The synergy between experimental kinetic studies and DFT calculations has been pivotal in developing a comprehensive and nuanced understanding of the anion-initiated trifluoromethylation mechanism. ed.ac.ukresearchgate.net
Investigation of Reaction Kinetics and Selectivity
Kinetic studies, often employing techniques like stopped-flow NMR and IR spectroscopy, have revealed a complex kinetic landscape for the anion-initiated trifluoromethylation of carbonyl compounds by TMSCF₃. nih.govresearchgate.net The reaction rates and selectivity are highly dependent on several factors, including the nature of the R₃SiCF₃ reagent (where R can be methyl, ethyl, or isopropyl), the initiator (M⁺X⁻), and the presence of trace inhibitors in the reagent. nih.govacs.org Reactions can range from being complete in milliseconds to taking several hours, or even stalling before completion. researchgate.netacs.org
A general finding is that the reaction often proceeds via an anionic chain reaction where the product alkoxide and the trifluoromethyl anion (CF₃⁻) act as chain carriers. nih.govresearchgate.net The selectivity between 1,2-addition to the carbonyl group and the formation of silyl enol ether is a key aspect of these reactions. nih.gov For instance, in the reaction with ketones, the generation of silyl enol ether competes with the desired trifluoromethylation and involves the protonation of the CF₃⁻ anion by the α-C-H of the ketone. nih.govresearchgate.net
The choice of the cation (M⁺) in the initiator significantly impacts both the rate and selectivity. nih.gov For example, with 4-fluoroacetophenone, reactions initiated with K⁺ and Cs⁺ salts proceed rapidly and show higher selectivity for the trifluoromethylated product over the silyl enol ether compared to reactions initiated with Bu₄N⁺. nih.gov Conversely, reactions initiated with Li⁺ or Na⁺ salts tend to stall. nih.gov The presence of crown ethers or cryptands can also influence the reaction rate by sequestering the metal cation. nih.gov
Table 1: Effect of Initiator Cation and Reagent on the Trifluoromethylation of 4-fluoroacetophenone
| Initiator (M⁺) | Reagent | Time for >97% Conversion | Selectivity (3OSi/4OSi) |
| Bu₄N⁺ | TMSCF₃ | 20 min | 95:5 |
| K⁺ | TMSCF₃ | < 1 s | >99:1 |
| Cs⁺ | TMSCF₃ | < 1 s | >99:1 |
| Li⁺ | TMSCF₃ | No Reaction | - |
| Na⁺ | TMSCF₃ | No Reaction | - |
| K(crypt-222)⁺ | TMSCF₃ | 18 h | 94:6 |
| Bu₄N⁺ | TIPSCF₃ | 14 h | 90:10 |
Data compiled from studies on the reaction of R₃SiCF₃ with 4-fluoroacetophenone. nih.gov
Studies of Intermediate Structures and Transition States
Mechanistic studies have identified key intermediates in the trifluoromethylation process. Using low-temperature NMR spectroscopy, researchers have been able to detect pentacoordinate siliconate complexes, such as [Me₃Si(F)(CF₃)]⁻ and [Me₃Si(CF₃)₂]⁻, which are formed from the reaction of TMSCF₃ with a fluoride source. nih.gov These hypervalent silicon species are generally stable at low temperatures but decompose as the temperature rises. rsc.org
A significant finding is that these pentacoordinate siliconate intermediates are generally not capable of directly transferring the trifluoromethyl group. nih.govresearchgate.net Instead, the reaction is believed to proceed through the generation of a transient trifluoromethyl anion (CF₃⁻) or a related "anionoid" species. nih.gov The existence of the trifluoromethyl anion has been confirmed by in-situ NMR studies at low temperatures, particularly when using bulkier silyl groups like triisopropylsilyl (TIPS) and a potassium cation complexed with a crown ether. nih.gov
Density Functional Theory (DFT) calculations have been instrumental in complementing experimental findings by modeling the structures of intermediates and transition states. nih.govresearchgate.netdntb.gov.ua These theoretical studies support a mechanism where the trifluoromethyl transfer occurs via a carbanion pathway, and they help to rationalize the observed reaction kinetics and selectivities. nih.gov
Understanding CF₂ Transfer Mechanism
While TMSCF₃ is primarily known as a source of the trifluoromethyl group, it can also act as a precursor to difluorocarbene (:CF₂). organic-chemistry.org This reactivity pathway is particularly relevant in certain cascade reactions. For instance, in the synthesis of gem-difluorinated 3-coumaranone derivatives, the Ruppert-Prakash reagent serves as a bipolar CF₂ building block. organic-chemistry.org In this process, it is proposed that TMSCF₃ first generates difluorocarbene, which then undergoes further reactions. organic-chemistry.org The reagent also plays multiple roles in this transformation, acting as a base for deprotonation and as a silylating agent for product protection. organic-chemistry.org
Kinetic Isotope Effects (KIEs) and Linear Free Energy Relationships (LFERs)
Kinetic Isotope Effect (KIE) studies have been employed to probe the mechanism of trifluoromethylation. nih.govacs.org For example, a very low ¹³C KIE was observed for the reaction of TMSCF₃ with a ¹³C-labeled ketone, which provides insights into the rate-determining step of the reaction. nih.gov Similarly, deuterium (B1214612) labeling studies have been used to understand the formation of side products like silyl enol ethers. acs.org
Linear Free Energy Relationships (LFERs) are another tool used to understand the factors governing the reaction rate. nih.govwikipedia.orgresearchgate.net By correlating reaction rates with the electronic properties of substituents on the substrates, LFERs can provide information about the nature of the transition state. libretexts.orgyoutube.com In the context of TMSCF₃ reactivity, LFERs have been used to analyze the influence of substrate structure on the kinetics of trifluoromethylation. nih.govresearchgate.net
Role of Solvents in Trifluoromethylation Reactions
The choice of solvent plays a critical role in the outcome of trifluoromethylation reactions using TMSCF₃. researchgate.net Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are commonly used. nih.govresearchgate.netcas.cn The solvent can influence reaction rates, yields, and selectivity by affecting the solubility of the reagents and intermediates, as well as by stabilizing charged species and transition states. nih.govrsc.org
For example, in the nucleophilic addition of TMSCF₃ to aldehydes and ketones, polar solvents are often essential for promoting the formation of the desired 1,2-adducts. researchgate.net In some cases, the solvent can directly interact with the reagents to facilitate the reaction. researchgate.net DFT calculations have suggested that DMF can interact with TMSCF₃ to activate it for nucleophilic attack. dntb.gov.ua The solvent can also influence the equilibrium between different intermediates, thereby directing the reaction towards a specific pathway. nih.gov
Mechanism of Metal-Catalyzed Processes (e.g., Radical Pathways, CuCF₃ Intermediates)
Metal catalysts, particularly copper, have been widely used to mediate trifluoromethylation reactions with TMSCF₃, often proceeding through mechanisms distinct from the anion-initiated pathways. nih.govnih.gov These reactions can involve radical pathways or the formation of organometallic intermediates like CuCF₃. beilstein-journals.orgnih.gov
In copper-catalyzed trifluoromethylations, a common mechanistic proposal involves the in-situ generation of a CuCF₃ species. cas.cnbeilstein-journals.orgnih.gov This can be formed, for example, by the reaction of TMSCF₃ with a copper(I) or copper(II) salt. beilstein-journals.orgnih.gov The CuCF₃ intermediate can then participate in cross-coupling reactions with various substrates, such as aryl halides or boronic acids. nih.govbeilstein-journals.org The formation of CuCF₃ has been supported by ¹⁹F NMR spectroscopy and ESI-MS analysis in several studies. beilstein-journals.orgcas.cn
Radical pathways are also implicated in some metal-catalyzed trifluoromethylation reactions. rsc.orgnih.govrsc.org For instance, a CF₃ radical can be generated from a Cu(III)-CF₃ complex through homolytic bond cleavage. researchgate.net This CF₃ radical can then add to substrates like alkenes or arenes. beilstein-journals.orgnih.gov In some cases, a single-electron transfer (SET) process from a copper catalyst to a trifluoromethyl source can initiate a radical chain reaction. beilstein-journals.orgcas.cn The specific mechanism, whether it involves a CuCF₃ intermediate, a radical pathway, or a combination of both, often depends on the specific reagents, catalyst, and reaction conditions employed. beilstein-journals.orgnih.gov
Iv. Advanced Applications of Trifluoromethyl Trimethylsilane in Complex Molecule Synthesis
Medicinal Chemistry Applications
The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and metabolic stability, make it a highly desirable substituent in drug design. chemicalbook.comnih.gov (Trifluoromethyl)trimethylsilane serves as a key nucleophilic trifluoromethylating agent, enabling the direct incorporation of the CF3 group into various molecular scaffolds. chemicalbook.com
Synthesis of Trifluoromethylated Alcohols
The synthesis of trifluoromethylated alcohols represents a fundamental application of this compound. This reaction typically involves the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones. The process is often initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), which activates the silicon-carbon bond of the reagent. sigmaaldrich.com
The reaction proceeds smoothly under mild conditions to afford the corresponding trifluoromethylated silyl (B83357) ethers, which are subsequently hydrolyzed to yield the desired trifluoromethylated alcohols. organic-chemistry.org Various catalytic systems have been developed to enhance the efficiency and scope of this transformation. For instance, amine N-oxides, as well as carbonate and phosphate (B84403) salts, have been shown to be effective catalysts in solvents like dimethylformamide (DMF), avoiding the need for stringent anhydrous conditions. documentsdelivered.com
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| TBAF, CsF | THF | Well-established, high yields | sigmaaldrich.com |
| Amine N-oxides | DMF | Avoids fluoride initiators, mild conditions | documentsdelivered.com |
| K₂CO₃ | DMF | Efficient for both aldehydes and ketones | documentsdelivered.com |
| Molecular Sieves | DMSO | Base-free conditions | organic-chemistry.org |
Synthesis of Trifluoromethylated Peptides (e.g., SARS-CoV 3CLpro inhibitors)
This compound has been instrumental in the synthesis of trifluoromethylated peptides, which are of significant interest as potential therapeutic agents. A notable example is the development of inhibitors for the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the life cycle of the coronavirus. sigmaaldrich.com
The synthesis of these inhibitors often involves the creation of a trifluoromethyl ketone warhead, which can covalently bind to the cysteine residue in the active site of the protease. In one approach, a β-amino alcohol synthon is synthesized, where a key step utilizes this compound to generate a trifluoromethylated silyl ether as a single diastereomer. sigmaaldrich.com Subsequent steps lead to the formation of tri- and tetraglutamic acid and glutamine peptides incorporating the trifluoromethyl ketone group. sigmaaldrich.com Research has shown that peptides containing a trifluoromethyl ketone moiety exhibit inhibitory activity against SARS-CoV 3CLpro. sigmaaldrich.com
Synthesis of Selective Androgen Receptor Modulators
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. They hold promise for treating conditions such as muscle wasting and osteoporosis with fewer side effects than traditional anabolic steroids. This compound has been employed in the synthesis of non-steroidal SARMs.
In the synthesis of certain SARM candidates, this compound is used to introduce the crucial trifluoromethyl group, which contributes to the compound's potent oral bioavailability and anabolic activity in muscle. sigmaaldrich.com For example, a benzimidazole (B57391) scaffold has been utilized where variations at the 2-position, including the incorporation of a trifluoroethyl group derived from trifluoromethylation reactions, modulate the compound's activity as a prostate antagonist and levator ani agonist.
Synthesis of Selective Glucocorticoid Receptor Modulators
Selective Glucocorticoid Receptor Modulators (SEGRMs) are designed to retain the anti-inflammatory properties of glucocorticoids while minimizing their metabolic side effects. nih.gov The development of non-steroidal SEGRMs has been an active area of research, with this compound playing a key role in their synthesis. sigmaaldrich.com
For instance, the reagent has been used to create selective glucocorticoid receptor modulators that have demonstrated antiproliferative activity comparable to the established therapeutic, dexamethasone. sigmaaldrich.com The introduction of the trifluoromethyl group is a critical step in achieving the desired pharmacological profile of these modulators.
Synthesis of Huperzine A Analogues
Huperzine A is a naturally occurring sesquiterpene alkaloid that acts as an acetylcholinesterase inhibitor and is investigated for the treatment of Alzheimer's disease. The synthesis of fluorinated analogues of Huperzine A, including trifluoromethylated versions, has been pursued to explore structure-activity relationships and potentially improve efficacy.
In the synthesis of novel fluorinated Huperzine A analogues, this compound (Ruppert's reagent) is utilized to introduce a trifluoromethyl group. documentsdelivered.com Specifically, (+-)-12,12,12-trifluorohuperzine A and (+-)-12,12,12,14,14,14-hexafluorohuperzine A have been synthesized using this methodology. documentsdelivered.com These synthetic efforts have revealed that certain fluorinated analogues retain potent inhibitory activity against acetylcholinesterase. documentsdelivered.com
Incorporation into Drug Molecules for Enhanced Properties
The introduction of a trifluoromethyl group into drug molecules can profoundly enhance their therapeutic properties. chemicalbook.com this compound is a premier reagent for this purpose due to its reliability and functional group tolerance. chemicalbook.combeijingyuji.com
| Property | Effect of CF3 Group | Mechanism | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond makes the CF3 group resistant to metabolic oxidation. | nih.govresearchgate.net |
| Lipophilicity | Increased | The CF3 group is highly lipophilic, which can improve membrane permeability and bioavailability. | chemicalbook.comnih.govwikipedia.org |
| Binding Affinity | Increased | The strong electron-withdrawing nature of the CF3 group can lead to more favorable interactions with protein targets. | chemicalbook.com |
| Bioavailability | Improved | Enhanced lipophilicity and metabolic stability contribute to better absorption and prolonged circulation. | beijingyuji.comresearchgate.net |
The strategic placement of a CF3 group can block sites of metabolic degradation, thereby increasing the drug's half-life. mdpi.com The increased lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross cell membranes, leading to improved oral bioavailability. nih.govresearchgate.net Furthermore, the electronic properties of the CF3 group can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets. Notable examples of drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). mdpi.com
Agrochemical Applications
The incorporation of fluorine, particularly in the form of the trifluoromethyl group, is a well-established strategy in the development of modern agrochemicals. scilit.combohrium.com The CF₃ group's unique electronic properties and high lipophilicity can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. wordpress.comchemicalbook.com this compound is a key reagent in this field, providing a reliable method for installing this critical functional group. wordpress.comchemicalbook.com
This compound is utilized in the synthesis of novel pesticides, herbicides, and fungicides to improve their potency and selectivity. chemicalbook.com The introduction of a CF₃ moiety into a potential agrochemical can lead to enhanced biological activity, contributing to better crop protection and yields. chemicalbook.com It is estimated that approximately 25% of herbicides licensed globally contain at least one fluorine atom, with the trifluoromethyl group being a common feature. bohrium.com The development of new agrochemicals is crucial to address the challenges of feeding a growing global population and managing the evolution of resistance in pests and weeds. scilit.combohrium.com The trifluoromethylpyridine moiety, for example, is a key structural motif in numerous active agrochemical ingredients. researchgate.net While specific industrial synthesis routes are often proprietary, the fundamental chemistry enabled by reagents like TMSCF₃ is instrumental in the discovery and development phases of these compounds.
Below is a table of representative fluorine-containing agrochemicals, illustrating the importance of the trifluoromethyl group in their design.
| Compound Name | Agrochemical Class | Key Structural Feature |
|---|---|---|
| Fluazifop-butyl | Herbicide | Contains a trifluoromethyl-substituted pyridine (B92270) ring. researchgate.net |
| Fipronil | Insecticide | Features a trifluoromethylsulfinyl group on a pyrazole (B372694) ring. nih.gov |
| Cyclobutrifluram | Fungicide | An SDHI fungicide containing a trifluoromethyl group. researchgate.net |
| Tolprocarb | Fungicide | A melanin (B1238610) biosynthesis inhibitor with a trifluoromethyl group. bohrium.com |
Bioisosterism, the strategy of replacing one functional group with another that retains similar physical or chemical properties, is a powerful tool in both medicinal and agricultural chemistry. nih.gov The trifluoromethyl group is frequently employed as a bioisostere for various other groups, including methyl, ethyl, and isopropyl groups. researchgate.netresearchgate.net This substitution can lead to improved metabolic stability, enhanced binding affinity to the target site, and optimized lipophilicity, which affects the compound's movement within the plant or insect. researchgate.netnih.gov
The application of this compound facilitates the synthesis of these bioisosteric analogues. By providing a straightforward route to CF₃-containing molecules, TMSCF₃ allows chemists to systematically probe structure-activity relationships and optimize the performance of a lead compound. wordpress.com The replacement of a methyl group with a trifluoromethyl group, for instance, can block metabolic oxidation at that position, thereby increasing the compound's persistence and efficacy. nih.gov This design principle is crucial for developing next-generation agrochemicals with improved environmental profiles and effectiveness against resistant species. scilit.comnih.gov
Synthesis of Advanced Fluorinated Building Blocks
This compound is not only used to modify final target molecules but is also essential for the creation of versatile fluorinated building blocks. These intermediates are then used in a variety of subsequent reactions to construct complex molecular architectures.
Trifluoromethylated sulfoxides and sulfones are important structural motifs due to the strong electron-withdrawing nature of the SOCF₃ and SO₂CF₃ groups. nih.gov These properties make them valuable in materials science and as intermediates in organic synthesis. One synthetic approach to trifluoromethyl aryl sulfoxides involves the reaction of sulfinyl halides with this compound in the presence of a fluoride activator. nih.gov
Similarly, trifluoromethyl sulfones can be prepared using TMSCF₃. For example, aryl trifluoromethyl sulfones have been synthesized by reacting sulfonyl fluorides with the Ruppert-Prakash reagent, activated by an initiator such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). researchgate.net The development of methods to generate trifluoromethylcopper (B1248711) ("CuCF₃") species from phenyl trifluoromethyl sulfoxide (B87167) further highlights the synthetic relationship between these classes of compounds. acs.org
The following table summarizes a synthetic approach to these building blocks.
| Starting Material | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| Sulfonyl Fluoride | This compound, TASF (catalytic) | Trifluoromethyl Sulfone | researchgate.net |
| Sulfinyl Halide | This compound, Fluoride Activator | Trifluoromethyl Sulfoxide | nih.gov |
The 1,2,3-triazole ring is a privileged structure in medicinal and materials chemistry due to its stability and ability to participate in hydrogen bonding. The incorporation of a trifluoromethyl group into triazole-containing molecules can enhance their biological properties. researchgate.net this compound is a key source for the CF₃ group that is incorporated into precursors for triazole synthesis. acs.org
For instance, trifluoromethylated triazoles can be synthesized via the Huisgen 1,3-dipolar cycloaddition between azide (B81097) derivatives and trifluoromethyl propargylamines. researchgate.net Another versatile method involves the reaction of CF₃-ynones with sodium azide, which can be selectively guided to produce either 4-trifluoroacetyltriazoles or 5-trifluoromethylisoxazoles by controlling the acidity of the reaction medium. nih.gov More direct approaches aim to construct the triazole ring from CF₃-containing synthons, such as the multi-component reaction of trifluoroacetimidoyl chlorides with hydrazine (B178648) hydrate (B1144303) to yield 3-trifluoromethyl-1,2,4-triazoles. nih.gov
The synthesis of α-trifluoromethylated carbonyl compounds is a significant application of this compound. These compounds are highly valuable intermediates for preparing more complex fluorinated molecules. organic-chemistry.org The primary method involves the nucleophilic trifluoromethylation of carbonyl compounds. semanticscholar.org
In a typical reaction, TMSCF₃ is activated by a catalytic amount of a nucleophilic initiator, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). semanticscholar.org The generated trifluoromethide equivalent then attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org This initially forms a trimethylsilyl (B98337) ether of the corresponding trifluoromethylated alcohol. wikipedia.orgsemanticscholar.org Subsequent hydrolysis yields the trifluoromethyl carbinol, which can be oxidized to the desired α-trifluoromethyl ketone. researchgate.net This methodology has been successfully applied to a broad range of substrates, including aldehydes, ketones, and esters. semanticscholar.org
The table below illustrates the versatility of this reaction with different carbonyl substrates.
| Substrate Class | Catalyst/Initiator | Initial Product | Final Product (after workup/oxidation) | Reference |
|---|---|---|---|---|
| Aldehydes | TBAF, CsF, K₂CO₃ | TMS-protected trifluoromethylated alcohol | α-Trifluoromethylated alcohol or ketone | semanticscholar.orgresearchgate.net |
| Ketones | TBAF, Amine N-oxide | TMS-protected trifluoromethylated alcohol | α-Trifluoromethylated tertiary alcohol | researchgate.net |
| Esters | Cesium Fluoride | - | Trifluoromethyl ketone | |
| α-Keto Amides | TBAF | - | α-Hydroxy-α-trifluoromethyl amide |
Gem-Bis(trifluoromethyl)alkenes
This compound (TMSCF₃) serves as a crucial reagent in the synthesis of gem-bis(trifluoromethyl)alkenes, a class of compounds with significant potential in medicinal chemistry and materials science. A notable advancement in this area is the copper-catalyzed gem-bis(trifluoromethyl)olefination of α-diazo esters, which utilizes TMSCF₃ as the sole source of trifluoromethyl groups. nih.gov This method provides an efficient pathway to these complex structures from simple precursors.
The reaction mechanism is a key aspect of this transformation. It commences with the generation of a "CuCF₃" species from a copper source and TMSCF₃. This species then reacts with an α-diazo ester, leading to a carbene migratory insertion into the Cu-CF₃ bond. The resulting α-CF₃-substituted organocopper intermediate undergoes a series of steps, including β-fluoride elimination and two subsequent addition-elimination sequences, to yield the final gem-bis(trifluoromethyl)alkene product. nih.gov A critical feature of this one-pot process is the controlled double trifluoromethylation of the gem-difluoroalkene intermediates, avoiding both single and triple trifluoromethylation. nih.gov
The reaction conditions are well-defined, typically involving a copper(I) catalyst, a fluoride source such as cesium fluoride, and this compound in a suitable solvent. The scope of the reaction has been explored with various α-diazo esters, demonstrating its utility for creating a range of gem-bis(trifluoromethyl)alkenes.
The table below summarizes the results from the copper-catalyzed gem-bis(trifluoromethyl)olefination of various α-diazo esters.
Table 1: Copper-Catalyzed Synthesis of Gem-Bis(trifluoromethyl)alkenes from α-Diazo Esters
| Entry | α-Diazo Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2-diazo-2-phenylacetate | Ethyl 3,3-bis(trifluoromethyl)-2-phenylacrylate | 75 |
| 2 | Ethyl 2-diazo-2-(4-methylphenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(4-methylphenyl)acrylate | 72 |
| 3 | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(4-methoxyphenyl)acrylate | 68 |
| 4 | Ethyl 2-diazo-2-(4-fluorophenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(4-fluorophenyl)acrylate | 80 |
| 5 | Ethyl 2-diazo-2-(4-chlorophenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(4-chlorophenyl)acrylate | 82 |
| 6 | Ethyl 2-diazo-2-(4-bromophenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(4-bromophenyl)acrylate | 85 |
| 7 | Ethyl 2-diazo-2-(2-chlorophenyl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(2-chlorophenyl)acrylate | 65 |
| 8 | Ethyl 2-diazo-2-(naphthalen-2-yl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(naphthalen-2-yl)acrylate | 70 |
| 9 | Ethyl 2-diazo-2-(thiophen-2-yl)acetate | Ethyl 3,3-bis(trifluoromethyl)-2-(thiophen-2-yl)acrylate | 55 |
Data sourced from a study on the copper-catalyzed gem-bis(trifluoromethyl)olefination of α-diazo esters with TMSCF₃. nih.gov
This synthetic protocol represents a significant C₁ to C₃ transformation, where the single carbon of the diazo group and two trifluoromethyl groups from TMSCF₃ assemble to form the three-carbon backbone of the alkene product. nih.gov The efficiency and functional group tolerance of this method underscore the advanced applications of this compound in the synthesis of complex fluorinated molecules.
V. Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Trifluoromethylation Methods
One area of focus is the development of catalytic systems that can activate (trifluoromethyl)trimethylsilane with higher turnover numbers and frequencies, thereby reducing the required catalyst loading. Furthermore, exploring reactions in greener solvents or even solvent-free conditions is a significant goal. The inherent stability and ease of handling of this compound make it an attractive candidate for integration into more sustainable synthetic workflows. guidechem.com
Expanding the Substrate Scope and Functional Group Tolerance
A hallmark of a truly versatile synthetic method is its broad applicability to a wide range of substrates with diverse functional groups. While this compound already exhibits good functional group tolerance, researchers are continuously working to expand its utility to even more complex and sensitive molecules. wordpress.comresearchgate.net This is particularly crucial in the late-stage functionalization of drug candidates and natural products, where preserving existing stereocenters and functional groups is paramount.
Recent research has demonstrated the successful trifluoromethylation of a variety of substrates, including ketones, chalcones, and esters. researchgate.net Future work will likely focus on developing methodologies that can tolerate traditionally reactive functionalities and enable the trifluoromethylation of previously inaccessible positions in a molecule. This will involve the fine-tuning of reaction conditions and the development of new catalyst systems with enhanced selectivity.
Novel Catalytic Systems for Trifluoromethylation (e.g., Photoredox Catalysis, Organocatalysis)
The emergence of novel catalytic strategies, such as photoredox catalysis and organocatalysis, has opened up new avenues for trifluoromethylation reactions. researchgate.netprinceton.edunih.gov These methods offer mild and often complementary approaches to traditional metal-catalyzed transformations.
Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has proven to be a powerful tool for generating trifluoromethyl radicals from various precursors, including those derived from this compound. researchgate.netnih.govprinceton.edu This strategy has been successfully applied to the α-trifluoromethylation of carbonyl compounds and the trifluoromethylation of alkenes. nih.govamazonaws.com The use of light as a traceless reagent offers significant advantages in terms of sustainability and reaction control. mst.edu
Organocatalysis , which employs small organic molecules as catalysts, provides a metal-free alternative for trifluoromethylation. wordpress.comnih.gov Chiral organocatalysts have been instrumental in achieving enantioselective trifluoromethylation, a critical aspect of pharmaceutical synthesis. princeton.edu The development of new and more efficient organocatalytic systems for activating this compound is an active area of research.
| Catalytic System | Description | Key Advantages |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate trifluoromethyl radicals. researchgate.netnih.gov | Mild reaction conditions, high functional group tolerance, sustainable. mst.eduprinceton.edu |
| Organocatalysis | Employs small, metal-free organic molecules as catalysts. wordpress.comnih.gov | Metal-free, enables enantioselective transformations, often biocompatible. wordpress.comprinceton.edu |
Computational Chemistry in Predicting Reactivity and Designing New Transformations
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict reaction outcomes, elucidate reaction mechanisms, and design new and improved chemical transformations. researchgate.netnortheastern.edu In the context of trifluoromethylation with this compound, computational studies are providing valuable insights into the reactivity of the reagent and the intricate details of catalytic cycles. montclair.edu
By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that govern selectivity and efficiency. montclair.edu This knowledge can then be used to rationally design new catalysts and reaction conditions with improved performance. For instance, computational methods can help predict the most favorable reaction pathways and identify potential side reactions, guiding experimental efforts towards more successful outcomes. The synergy between computational prediction and experimental validation is expected to accelerate the development of next-generation trifluoromethylation methods. northeastern.edu
Exploring New Applications in Emerging Fields of Chemistry
The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, ensure its continued importance in established fields like pharmaceuticals and agrochemicals. chemicalbook.comguidechem.com However, the versatility of this compound is also leading to its exploration in new and emerging areas of chemistry.
These emerging applications include the synthesis of novel fluorinated materials with unique optical or electronic properties, the development of advanced probes for chemical biology, and the creation of new classes of ligands for catalysis. As our understanding of the fundamental reactivity of this compound continues to grow, so too will the scope of its applications, solidifying its status as an indispensable reagent in the chemist's toolkit.
Q & A
Q. What is the role of (trifluoromethyl)trimethylsilane (TMSCF₃) in drug design, and how does the CF₃ group enhance bioactive molecules?
The CF₃ group improves lipophilicity, metabolic stability, and protein binding affinity in pharmaceuticals. Its strong electron-withdrawing nature alters pKa values of adjacent functional groups (e.g., amines), enhancing bioavailability. For example, oxidative trifluoromethylation with TMSCF₃ enables direct CF₃ incorporation into heteroarenes and alkenes, critical for optimizing lead compounds .
Q. What are the standard methods for introducing CF₃ groups using TMSCF₃ in organic synthesis?
TMSCF₃ is primarily used in oxidative trifluoromethylation (e.g., Cu-mediated coupling with aryl boronic acids) and nucleophilic trifluoromethylation (e.g., Ruppert–Prakash reactions with carbonyl compounds). Typical conditions include:
Q. What safety protocols are essential when handling TMSCF₃ in the lab?
TMSCF₃ is flammable (H225) and causes skin/eye irritation (H315, H319). Mandatory precautions include:
- PPE : Nitrile gloves, face shield, and chemical-resistant suits .
- Ventilation : Use fume hoods to avoid inhalation (H333, H335) .
- Storage : Keep in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How do mechanistic studies explain the reactivity of TMSCF₃ in transition-metal-catalyzed reactions?
In Cu-mediated reactions, TMSCF₃ transfers CF₃ via a single-electron transfer (SET) pathway. For example, Cu(I) oxidizes TMSCF₃ to generate CF₃ radicals, which couple with aryl radicals formed from aryl boronic acids . In Ag-catalyzed hydrotrifluoromethylation of alkenes, CF₃ radicals add to alkenes, followed by H-atom transfer from silane .
Q. How can researchers resolve contradictions in reported yields for TMSCF₃-mediated C–H trifluoromethylation?
Discrepancies often arise from substrate electronic effects or oxidant choice . For example, electron-rich arenes (e.g., anisole) show higher yields (>80%) with PhI(OAc)₂ as the oxidant, while electron-deficient substrates require stronger oxidants like K₂S₂O₈. Systematic optimization of:
Q. What strategies improve regioselectivity in TMSCF₃-mediated C–H trifluoromethylation?
Directing groups (e.g., pyridine, amides) and steric control are key. For example:
Q. How does TMSCF₃ enable the synthesis of difluorocarbene (CF₂) intermediates?
TMSCF₃ reacts with NaI to generate CF₂=CF₂ via difluorocarbene dimerization . This gas is trapped in situ for cyclopropanation or [2+2] cycloadditions. Example protocol: TMSCF₃ (1 eq), NaI (2 eq) in DCE at 60°C under N₂ .
Q. What are the limitations of TMSCF₃ in cross-coupling reactions, and how can they be addressed?
TMSCF₃ struggles with sterically hindered substrates (e.g., tetrasubstituted alkenes). Solutions include:
- Using AgNO₃ as a co-catalyst to stabilize CF₃ radicals.
- Switching to electrophilic trifluoromethylating reagents (e.g., Umemoto’s reagent) for electron-rich aromatics .
Q. How does TMSCF₃ compare to other CF₃ sources (e.g., CF₃I, CF₃SO₂Na) in scalability and functional group tolerance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
